Cas no 1336811-77-8 ((1S)-1-amino-1-(3-fluorophenyl)propan-2-ol)

(1S)-1-amino-1-(3-fluorophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-amino-1-(3-fluorophenyl)propan-2-ol
- Benzeneethanol, β-amino-3-fluoro-α-methyl-, (βS)-
- N15641
- 1336811-77-8
-
- Inchi: 1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1
- InChI Key: APRWPWYZYYKDDF-IOJJLOCKSA-N
- SMILES: FC1=CC=CC(=C1)[C@@H](C(C)O)N
Computed Properties
- Exact Mass: 169.090292168g/mol
- Monoisotopic Mass: 169.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.164±0.06 g/cm3(Predicted)
- Boiling Point: 291.0±25.0 °C(Predicted)
- pka: 12.47±0.45(Predicted)
(1S)-1-amino-1-(3-fluorophenyl)propan-2-ol PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844537-1g |
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-ol |
1336811-77-8 | 95% | 1g |
¥35437.00 | 2024-08-09 |
(1S)-1-amino-1-(3-fluorophenyl)propan-2-ol Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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3. Book reviews
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
Additional information on (1S)-1-amino-1-(3-fluorophenyl)propan-2-ol
Introduction to (1S)-1-amino-1-(3-fluorophenyl)propan-2-ol and Its Significance in Modern Chemical Research
(1S)-1-amino-1-(3-fluorophenyl)propan-2-ol, with the CAS number 1336811-77-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its chiral center and fluorinated aromatic ring, has garnered attention due to its potential applications in drug development and synthetic chemistry. The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of bioactive compounds.
The< strong>fluorine atom at the para position of the phenyl ring introduces a degree of electronic and steric modulation that can significantly influence the biological activity of derivatives. This property is particularly exploited in medicinal chemistry, where fluorine substitution is known to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The< strong>chiral center in (1S)-configuration further adds to the compound's complexity, allowing for the exploration of enantioselective synthesis and applications in asymmetric catalysis.
In recent years, there has been a growing interest in the development of fluorinated amino alcohols as intermediates in pharmaceutical synthesis. These compounds are particularly useful in the preparation of protease inhibitors, kinase inhibitors, and other targeted therapies. The< strong>3-fluorophenyl moiety, in particular, has been shown to improve the solubility and bioavailability of drug candidates, making it an attractive scaffold for medicinal chemists.
Recent studies have highlighted the role of (1S)-1-amino-1-(3-fluorophenyl)propan-2-ol in the synthesis of novel antiviral agents. The compound's ability to act as a precursor for more complex molecules has been leveraged to develop inhibitors targeting viral proteases and polymerases. For instance, derivatives of this compound have shown promising activity against RNA viruses by interfering with critical enzymatic steps in their replication cycle. This research underscores the importance of fluorinated amino alcohols as versatile tools in antiviral drug discovery.
The< strong>synthetic utility of (1S)-1-amino-1-(3-fluorophenyl)propan-2-ol extends beyond pharmaceutical applications. It serves as a key intermediate in the preparation of advanced materials, including liquid crystals and organic electronic components. The presence of both an amino group and a hydroxyl group provides multiple sites for functionalization, enabling chemists to tailor the properties of derived materials for specific applications.
In addition to its synthetic value, (1S)-1-amino-1-(3-fluorophenyl)propan-2-ol has been investigated for its potential role in catalysis. The chiral environment created by the< strong>asymmetric carbon allows for selective binding interactions with transition metals, making it a candidate ligand in asymmetric hydrogenation reactions. Such reactions are crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications.
The< strong>fluorine-containing nature of this compound also makes it an interesting subject for studying fluorine effects on molecular interactions. Fluorine atoms can modulate hydrogen bonding networks and influence conformational preferences, which can be exploited to design molecules with enhanced binding properties. This aspect has been explored in the development of novel ligands for metalloproteinases and other enzyme targets.
In conclusion, (1S)-1-amino-1-(3-fluorophenyl)propan-2-ol (CAS no. 1336811-77-8) is a multifaceted compound with significant implications in both pharmaceutical and materials science research. Its unique structural features—comprising a chiral center and a fluorinated aromatic ring—make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemical science is likely to grow even further.
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